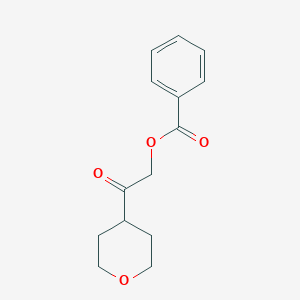
2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound. It finds applications in various scientific research fields, particularly in chemistry, biology, and medicine, due to its unique structural features and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. A common route might begin with the preparation of 4-isopropylphenol, followed by its conversion into 4-isopropylphenoxy acetyl chloride. This intermediate then reacts with 1-(1-methyl-1H-imidazol-2-yl)piperazine under controlled conditions to yield the target compound.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized for higher yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Catalysts may also be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various types of chemical reactions:
Oxidation: Oxidative reactions can modify the functional groups, potentially altering the compound's activity or stability.
Reduction: Reduction can be used to modify the imidazole or piperazine rings.
Substitution: Substitution reactions can be utilized to introduce different substituents, affecting the compound's properties and interactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or organic peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation agents or nucleophiles under appropriate conditions.
Major Products Formed
These reactions can yield a variety of products, including modified derivatives with different functional groups or structural configurations. The specific products depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is employed in numerous scientific research domains:
Chemistry: Studied for its unique reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its effects on biological systems, including enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways in diseases.
Industry: Used in the development of new materials or as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific proteins or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to altered cellular functions or responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-isopropylphenoxy)-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)ethanone
2-(4-ethoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone
2-(4-isopropylphenoxy)-1-(4-(2-methyl-1H-imidazol-1-yl)piperazin-1-yl)ethanone
Highlighting Uniqueness
The unique feature of 2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This sets it apart from similar compounds, enabling unique interactions and applications.
Hope this serves as a comprehensive overview of this compound
Propiedades
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-15(2)16-4-6-17(7-5-16)25-14-18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h4-9,15H,10-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJOXJSTTXFKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2468113.png)

![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2468123.png)
![N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2468124.png)

![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)


![2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE](/img/structure/B2468134.png)

![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2468136.png)
